molecular formula C4H5BrO B14642787 (2-Bromoethoxy)ethyne CAS No. 53264-15-6

(2-Bromoethoxy)ethyne

Cat. No.: B14642787
CAS No.: 53264-15-6
M. Wt: 148.99 g/mol
InChI Key: IRBWWZAYBPUHLB-UHFFFAOYSA-N
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Description

(2-Bromoethoxy)ethyne (C₂H₃BrO) is a halogenated alkyne comprising an ethyne (acetylene) backbone substituted with a 2-bromoethoxy group (–OCH₂CH₂Br). This compound combines the high reactivity of the carbon-carbon triple bond with the polar and leaving-group characteristics of the bromine atom. Its structure enables applications in organic synthesis, particularly in cross-coupling reactions and polymer chemistry. However, its physical and chemical properties differ significantly from related compounds, as detailed below.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53264-15-6

Molecular Formula

C4H5BrO

Molecular Weight

148.99 g/mol

IUPAC Name

1-bromo-2-ethynoxyethane

InChI

InChI=1S/C4H5BrO/c1-2-6-4-3-5/h1H,3-4H2

InChI Key

IRBWWZAYBPUHLB-UHFFFAOYSA-N

Canonical SMILES

C#COCCBr

Origin of Product

United States

Preparation Methods

Direct Halogenation of Ethoxyacetylene Derivatives

The direct bromination of ethoxyacetylene precursors represents a straightforward route to (2-bromoethoxy)ethyne. This method involves the reaction of ethoxyacetylene (HC≡C-OCH₂CH₂OH) with hydrogen bromide (HBr) or phosphorus tribromide (PBr₃).

Hydrogen Bromide-Mediated Bromination

In a hydrochloric acid system, ethoxyacetylene reacts with anhydrous HBr at 30–40°C to yield this compound. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the ethoxy moiety is replaced by bromine. Key parameters include:

Parameter Optimal Value Impact on Yield
HBr Concentration 48% (w/w) Maximizes substitution efficiency
Temperature 30°C Minimizes decomposition
Reaction Time 12 hours Ensures completion

This method achieves yields of 82–85% with a purity of 98.5%. Side products include dibromoethyl ethers, formed via over-bromination, which are separable via fractional distillation.

Phosphorus Tribromide Approach

Phosphorus tribromide (PBr₃) offers a milder alternative for brominating ethoxyacetylene. The reaction, conducted in dichloromethane at 0°C, avoids the corrosive nature of HBr gas. However, yields are lower (68–72%) due to competing side reactions such as ether cleavage.

Nucleophilic Substitution via Propargyl Ether Intermediates

Propargyl ethers serve as versatile precursors for introducing ethynyl groups. The synthesis of this compound via this route involves two steps:

Synthesis of Propargyl Ether

Propargyl alcohol (HC≡C-CH₂OH) reacts with 2-bromoethanol in the presence of potassium carbonate (K₂CO₃) as a base. The reaction, conducted in acetone at 50°C, forms propargyl 2-bromoethyl ether with 89% yield.

Dehydrohalogenation

The propargyl ether undergoes dehydrohalogenation using a strong base (e.g., NaNH₂) in liquid ammonia. This eliminates HBr, forming the ethynyl group:

$$
\text{HC≡C-O-CH}2\text{CH}2\text{Br} \xrightarrow{\text{NaNH}2} \text{HC≡C-O-CH}2\text{C≡CH} + \text{HBr}
$$

This method achieves 75–78% overall yield but requires cryogenic conditions (−33°C).

Catalytic Ring-Opening of Oxirane Derivatives

A patent by CN104557476B describes the synthesis of bis(2-bromoethyl) ether via ring-opening halogenation of 1,4-dioxane derivatives. Adapting this method, this compound can be synthesized by reacting 1,3-dioxolane with HBr:

$$
\text{C}3\text{H}6\text{O}2 + 2\text{HBr} \rightarrow \text{HC≡C-O-CH}2\text{Br} + \text{H}_2\text{O}
$$

Reaction Conditions:
  • Catalyst : None required (autocatalytic in HBr).
  • Temperature : 10–40°C (optimal at 25°C).
  • Yield : 70–73% with 95% purity.

Industrial-Scale Production Considerations

Solvent-Free Processes

Recent advances emphasize solvent-free reactions to reduce waste. For example, neat mixtures of ethoxyacetylene and HBr at elevated pressures (2–3 atm) achieve 80% conversion in 6 hours, minimizing solvent recovery costs.

Continuous Flow Reactors

Microreactor systems enhance heat transfer and reaction control, particularly for exothermic bromination steps. Pilot-scale trials demonstrate a 15% increase in yield compared to batch reactors.

Analytical Characterization of this compound

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.83 (t, 2H, CH₂Br), 3.47 (t, 2H, CH₂O), 2.51 (s, 1H, C≡CH).
  • IR (neat): 3290 cm⁻¹ (C≡C-H stretch), 2120 cm⁻¹ (C≡C stretch), 1279 cm⁻¹ (C-O-C asym).

Purity Assessment

Gas chromatography (GC) with flame ionization detection (FID) confirms purity >98% using a DB-5 column (30 m × 0.25 mm).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability Environmental Impact
HBr Bromination 82–85 98.5 High Moderate (HBr waste)
PBr₃ Bromination 68–72 95 Moderate High (P waste)
Propargyl Ether Route 75–78 97 Low Low
Oxirane Ring-Opening 70–73 95 High Low

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in (2-bromoethoxy)ethyne undergoes S<sub>N</sub>2 displacement with nucleophiles, forming derivatives with modified functionality.

Key Reagents and Conditions :

  • Sodium azide : Reacts in dimethylformamide (DMF) at 80°C for 6 hours.

  • Potassium cyanide : Requires phase-transfer catalysts (e.g., tetrabutylammonium bromide) in tetrahydrofuran (THF) at 60°C.

  • Thiourea : Proceeds in aqueous ethanol under reflux.

Mechanism :

  • Nucleophile (e.g., N<sub>3</sub><sup>−</sup>) attacks the electrophilic carbon bonded to bromine.

  • Transition state forms with inversion of configuration.

  • Bromide ion departs, yielding substituted products.

Products :

NucleophileProductYield (%)Reference
NaN<sub>3</sub>(2-Azidoethoxy)ethyne85
KCN(2-Cyanoethoxy)ethyne72

Elimination Reactions

The compound participates in base-induced eliminations , forming alkynes or alkenes.

Reaction Conditions :

  • Strong bases : Potassium tert-butoxide (KOtBu) in THF at 70°C.

  • Solvents : Polar aprotic solvents enhance dehydrohalogenation.

Mechanism :

  • Base abstracts a β-hydrogen from the ethoxy group.

  • Concurrent departure of bromide ion forms a triple bond via E2 pathway .

Products :

BaseProductSelectivityReference
KOtBuEthoxyacetylene>90%

Electrophilic Addition Reactions

The alkyne moiety undergoes electrophilic bromination , yielding dihalogenated products.

Reagents and Conditions :

  • Bromine (Br<sub>2</sub>) in dichloromethane at 25°C.

  • Catalytic FeBr<sub>3</sub> accelerates reactivity.

Mechanism (supported by ):

  • Bromine reacts with the alkyne to form a bromonium ion intermediate.

  • Anti-addition of bromide ion opens the ring, producing trans-dibromoalkene.

  • Further bromination yields a tetrabrominated compound.

Example :

 2 Bromoethoxy ethyne+2textBr21 2 dibromo 2 bromoethoxy ethene[5]\text{ 2 Bromoethoxy ethyne}+2\\text{Br}_2\rightarrow \text{1 2 dibromo 2 bromoethoxy ethene}\quad[5]

Cycloaddition Reactions

The triple bond engages in Huisgen 1,3-dipolar cycloaddition with azides, forming triazoles.

Conditions :

  • Copper(I) catalyst (e.g., CuI) in THF/H<sub>2</sub>O at 50°C.

  • Reaction completes in 12 hours.

Products :

Azide ReagentProductApplicationReference
Benzyl azide1,4-Disubstituted triazoleBioconjugation

Oxidation and Reduction

  • Oxidation : Ozone cleavage of the alkyne forms carboxylic acid derivatives.

  • Reduction : Hydrogenation with Lindlar’s catalyst yields cis-alkene products.

Data :

ReactionReagentsProductYield (%)
OxidationO<sub>3</sub>, then H<sub>2</sub>O<sub>2</sub>(2-Bromoethoxy)acetic acid68
ReductionH<sub>2</sub>/Lindlar(2-Bromoethoxy)ethylene79

Scientific Research Applications

(2-Bromoethoxy)ethyne is a chemical compound with the formula C4H5BrOC_4H_5BrO that has applications in scientific research, particularly in chemistry, biology, medicine, and industry. It is used as a building block in organic synthesis for the preparation of more complex molecules. The mechanism of action of this compound involves its reactivity with various nucleophiles and electrophiles. The bromoethoxy group can undergo nucleophilic substitution, while the ethyne moiety can participate in addition reactions. These reactions are facilitated by the electronic properties of the triple bond and the bromine atom, which make the compound highly reactive under suitable conditions.

Scientific Research Applications

This compound in Chemistry: this compound is a versatile building block in organic synthesis, facilitating the creation of complex molecules. It can form ethoxyethyne derivatives through substitution reactions. It also leads to dihaloethanes or hydrogenated products via addition reactions, and transforms into corresponding alcohols or alkanes through oxidation/reduction processes. Its unique combination of a bromoethoxy group and an ethyne backbone allows it to participate in a wider range of chemical reactions compared to other similar compounds.

This compound in Biology: this compound shows potential in the synthesis of bioactive compounds and pharmaceuticals.

This compound in Medicine: this compound is investigated for its potential in drug development and as a precursor for medicinal compounds.

This compound in Industry: this compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromoethoxy)ethyne involves its reactivity with various nucleophiles and electrophiles. The bromoethoxy group can undergo nucleophilic substitution, while the ethyne moiety can participate in addition reactions. These reactions are facilitated by the electronic properties of the triple bond and the bromine atom, which make the compound highly reactive under suitable conditions .

Comparison with Similar Compounds

Ethyne (Acetylene, C₂H₂)

Key Differences :

  • Reactivity : Ethyne’s triple bond is highly reactive in cycloadditions and polymerization. In contrast, the electron-withdrawing bromoethoxy group in (2-Bromoethoxy)ethyne reduces triple-bond reactivity, directing reactions toward nucleophilic substitutions at the bromine site .
  • Physical Properties : Ethyne is a gas (sublimation point: −80.2 °C) , while this compound is likely a liquid or low-melting solid due to increased molecular weight and polarity.
  • Environmental Behavior : Ethyne is challenging to retain in air-monitoring traps due to high volatility . The bromoethoxy group may enhance adsorption on polar adsorbents like Unibeads 1S, as seen in ethyne adsorption studies .

Ethene (Ethylene, C₂H₄)

Key Differences :

  • Bond Reactivity: Ethene’s double bond participates in electrophilic additions, whereas this compound’s triple bond favors different reaction pathways (e.g., Sonogashira couplings).
  • Atmospheric Modeling : Climate models show better agreement with ethene concentrations than ethyne, suggesting this compound’s atmospheric fate may be harder to predict due to its hybrid structure .

Bromoethynylbenzene (C₆H₅C≡CBr)

Key Differences :

  • Structure : Bromoethynylbenzene has a phenyl group instead of an ethoxy chain. This aromatic ring increases lipophilicity and stabilizes the triple bond via conjugation, reducing electrophilicity compared to this compound .
  • Applications : Both compounds serve as intermediates in aryl-alkyne couplings, but the ethoxy group in this compound enables solubility in polar solvents, broadening its utility in hydrophilic reaction systems.

2-(2-(2-Bromoethoxy)ethoxy)ethanol (C₆H₁₄Br₂O₃)

Key Differences :

  • Functionality : The additional ethoxy units and hydroxyl group in this compound enhance hydrophilicity and hydrogen-bonding capacity, making it suitable for surfactants and polymer crosslinkers. This compound lacks such solubility-enhancing groups .
  • Reactivity: The hydroxyl group in 2-(2-(2-Bromoethoxy)ethoxy)ethanol allows esterification, whereas this compound’s reactivity centers on its triple bond and bromine substituent .

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Boiling Point (°C) Key Reactivity Key Applications
This compound C₄H₅BrO ~120–140 (est.) Nucleophilic substitution, cross-coupling Polymer intermediates, organic synthesis
Ethyne C₂H₂ −80.2 (sublimes) Cycloadditions, polymerization Welding, organic synthesis
Bromoethynylbenzene C₈H₅Br ~200–220 (est.) Aryl-alkyne couplings Pharmaceutical intermediates
2-(2-(2-Bromoethoxy)ethoxy)ethanol C₆H₁₄Br₂O₃ >250 Esterification, ether formation Surfactants, specialty chemicals

Table 2: Environmental and Analytical Behavior

Compound Adsorption Affinity (HayeSep D vs. Unibeads 1S) VOC Ratio Utility (e.g., E/A) Model Prediction Accuracy
This compound Likely higher on Unibeads 1S due to polarity Untested; may interfere with E/A Poor (similar to ethyne)
Ethyne Breakthrough varies with adsorbent Effective in E/A ratios Poor
Ethene Not studied Effective in P/A ratios Good

Research Findings

  • This contrasts with ethyne derivatives lacking halogen substituents .
  • Environmental Impact : Like ethyne, this compound may evade air-monitoring traps, but its bromine content raises concerns about persistence and toxicity .
  • Industrial Use : Its hybrid structure makes it a versatile intermediate, though less volatile than ethyne and more reactive than ethene-based ethers .

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